Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine
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Overview
Description
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound characterized by the presence of an ethyl group, a trifluoromethylsulfanyl group, and a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine typically involves the reaction of ethylamine with a suitable trifluoromethylsulfanyl-propyl precursor. One common method includes the nucleophilic substitution reaction where ethylamine reacts with 3-trifluoromethylsulfanyl-propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; in solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine can be compared with other similar compounds such as:
- Mthis compound
- Propyl-(3-trifluoromethylsulfanyl-propyl)-amine
- Butyl-(3-trifluoromethylsulfanyl-propyl)-amine
Uniqueness
The ethyl group in this compound provides a balance between lipophilicity and hydrophilicity, making it a versatile intermediate in organic synthesis. Its trifluoromethylsulfanyl group imparts unique electronic and steric properties, distinguishing it from other alkyl derivatives.
Properties
Molecular Formula |
C6H12F3NS |
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Molecular Weight |
187.23 g/mol |
IUPAC Name |
N-ethyl-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C6H12F3NS/c1-2-10-4-3-5-11-6(7,8)9/h10H,2-5H2,1H3 |
InChI Key |
YRPWWXMUHJRXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCSC(F)(F)F |
Origin of Product |
United States |
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